(R)-1-Ethanesulfonylpiperidin-3-ylamine
Overview
Description
®-1-Ethanesulfonylpiperidin-3-ylamine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethanesulfonyl group attached to the piperidine ring, which is further substituted with an amine group at the 3-position. The ®-configuration indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethanesulfonylpiperidin-3-ylamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced by reacting the piperidine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Substitution with the Amine Group:
Industrial Production Methods
Industrial production of ®-1-Ethanesulfonylpiperidin-3-ylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethanesulfonylpiperidin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
®-1-Ethanesulfonylpiperidin-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-1-Ethanesulfonylpiperidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring and amine group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Ethanesulfonylpiperidin-3-ylamine: The enantiomer of the compound, which may have different biological activities.
1-Ethanesulfonylpiperidine: Lacks the amine group, leading to different chemical and biological properties.
3-Aminopiperidine: Lacks the ethanesulfonyl group, affecting its reactivity and applications.
Uniqueness
®-1-Ethanesulfonylpiperidin-3-ylamine is unique due to its specific ®-configuration, which can influence its interaction with chiral environments in biological systems. The presence of both the ethanesulfonyl group and the amine group provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
(3R)-1-ethylsulfonylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWUGLRQUMIURT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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